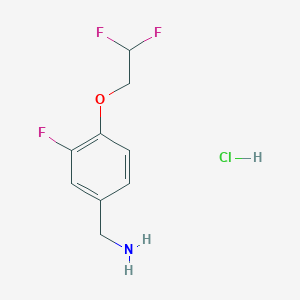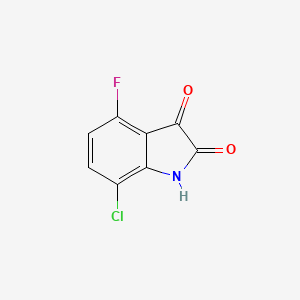
7-Chloro-4-fluoro-1H-indole-2,3-dione
Overview
Description
7-Chloro-4-fluoro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3ClFNO2 and a molecular weight of 199.5686 . It is a heterocyclic compound that contains a five-membered ring with two adjacent carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two adjacent carbonyl groups . The molecule also contains a chlorine atom and a fluorine atom, which are likely to influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. These include electrophilic substitution due to the presence of excessive π-electrons .Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.566 and a density of 1.6±0.1 g/cm3 . Unfortunately, specific information about its boiling point, melting point, and flash point is not available .Scientific Research Applications
Synthesis of Spiro-Indole Derivatives
7-Chloro-4-fluoro-1H-indole-2,3-dione is used in the synthesis of spiro-indole derivatives, such as in the production of 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione. This compound is synthesized from mercaptoacetic acid and 5-chloroimino-3-(4-fluorophenyl)-2H-indol-2-one, indicating its role in creating structurally diverse and potentially biologically active compounds (Sehgal et al., 1994).
Antituberculosis Activity
Compounds derived from this compound, such as 5-fluoro-1H-indole-2,3-dione derivatives, have been evaluated for their antituberculosis activity. Notably, certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in tuberculosis treatment and research (Karalı et al., 2007).
Anticancer and Antioxidant Properties
Derivatives of this compound, such as spiroindolinones bearing 5-chlorobenzothiazole moiety, demonstrate potent scavenging activities against radicals and exhibit inhibitory capacity on lipid peroxidation. Additionally, they show significant growth inhibitions against certain cancer cell lines, including non-small cell lung cancer and renal cancer cell lines, suggesting their utility in cancer research (Ermut et al., 2014).
Antibacterial and Antifungal Activities
Compounds synthesized from this compound exhibit considerable antibacterial and antifungal potency. This includes activity against bacterial strains such as S. Epidermidis, B. Subtilis, E. Coli, and P. Aeruginosa, as well as antifungal activity against A. Niger and C. Albicans. These findings highlight the compound's role in the development of new antimicrobial agents (Deswal et al., 2020).
Development of Anticancer Agents
N-substituted indole derivatives synthesized from compounds like this compound have been explored for their anticancer activity. For instance, specific derivatives have shown promising results in inhibiting the growth of human breast cancer cell lines, indicating their potential in cancer therapeutics (Kumar & Sharma, 2022).
Future Directions
Mechanism of Action
Target of Action
7-Chloro-4-fluoro-1H-indole-2,3-dione, also known as 7-Chloro-4-fluoroindoline-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which may impact its bioavailability and distribution within the body.
Result of Action
Given the biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects among others.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the tissues in which it is distributed. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)5-6(3)11-8(13)7(5)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYDTPWYDQOSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285698 | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-28-3 | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


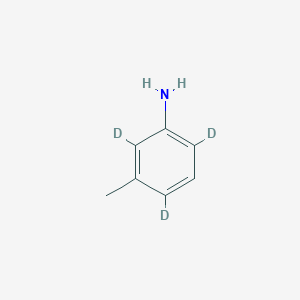
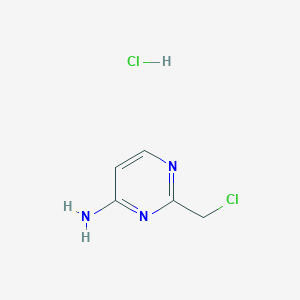



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)
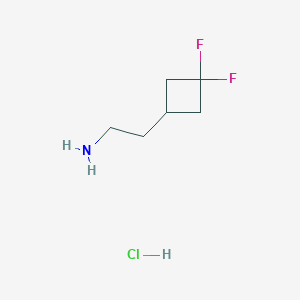


![2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1459643.png)
